

Protocol for Sulopenem susceptibility testing using broth microdilution

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Application Notes and Protocols for Sulopenem Susceptibility Testing

Introduction

Sulopenem is a novel thiopenem β -lactam antibiotic with both intravenous and oral formulations. It demonstrates potent in vitro activity against a broad spectrum of bacteria, including multidrug-resistant Enterobacterales that produce extended-spectrum β -lactamases (ESBLs) or AmpC β -lactamases.[1][2][3] Accurate determination of microbial susceptibility to **sulopenem** is crucial for its effective clinical use. The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. This document provides a detailed protocol for performing **sulopenem** susceptibility testing using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation

Table 1: Proposed **Sulopenem** MIC Interpretive Criteria for Enterobacterales



Interpretation	MIC (μg/mL)
Susceptible (S)	≤0.5
Intermediate (I)	1
Resistant (R)	≥2

Source: Data derived from studies conducted in accordance with CLSI guideline M23.[1][4][5] [6]

Table 2: Proposed Quality Control (QC) Ranges for **Sulopenem** Broth Microdilution MIC (μg/mL)

Quality Control Strain	ATCC Number	Proposed MIC Range (μg/mL)
Escherichia coli	25922	0.015 - 0.06
Staphylococcus aureus	29213	0.015 - 0.12
Enterococcus faecalis	29212	2 - 8
Streptococcus pneumoniae	49619	0.03 - 0.12
Haemophilus influenzae	49766	0.06 - 0.25

Source: Data from a multi-laboratory study following CLSI methodology.[7]

Experimental Protocol: Sulopenem Broth Microdilution Susceptibility Testing

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of **sulopenem** against bacterial isolates using the broth microdilution method. The methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials



- Sulopenem analytical standard
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][8][9]
- For fastidious organisms:
 - Haemophilus influenzae: Haemophilus Test Medium (HTM)[7]
 - Streptococcus pneumoniae: CAMHB supplemented with 3% lysed horse blood[7]
- Sterile 96-well microtiter plates
- · Bacterial isolates for testing
- Quality control (QC) strains (see Table 2)
- Sterile saline (0.85%) or broth
- 0.5 McFarland turbidity standard
- Sterile, disposable inoculation loops, pipettes, and reservoirs
- Incubator (35°C ± 2°C)
- Microplate reader or manual reading mirror
- 2. Preparation of **Sulopenem** Stock Solution

The preparation of the **sulopenem** stock solution should be conducted in a sterile environment. The specific solvent and concentration may vary based on the manufacturer's instructions for the analytical standard. A general procedure is as follows:

- Accurately weigh a precise amount of sulopenem powder.
- Reconstitute the powder with a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 μg/mL).



- Ensure the powder is completely dissolved. The stock solution can be aliquoted and stored at -70°C or lower until use. Avoid repeated freeze-thaw cycles.
- 3. Preparation of Bacterial Inoculum
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
- Vortex the tube to create a smooth suspension.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This
 corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
- Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- 4. Preparation of 96-Well Microtiter Plates
- Perform serial two-fold dilutions of the sulopenem stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate (e.g., 0.008 to 16 μg/mL).
- Dispense 50 μL of each **sulopenem** dilution into the appropriate wells of the 96-well plate.
- Include a growth control well containing 100 μ L of sterile CAMHB (without **sulopenem**) and a sterility control well containing 100 μ L of uninoculated CAMHB.
- Inoculate each well (except the sterility control) with 50 μL of the standardized bacterial inoculum, bringing the final volume in each well to 100 μL.

5. Incubation

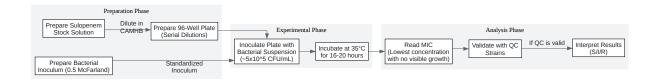
- Stack the microtiter plates (no more than four high) and cover them to prevent evaporation.
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms,
 specific atmospheric conditions may be required.



6. Reading and Interpreting Results

- Examine the sterility control well for any signs of contamination. The test is invalid if growth is observed.
- Examine the growth control well. There should be distinct turbidity or a pellet of growth at the bottom of the well.
- The MIC is the lowest concentration of sulopenem that completely inhibits the visible growth
 of the organism. This can be determined visually using a reading mirror or with a microplate
 reader.
- Compare the obtained MIC values for the QC strains with the established ranges in Table 2 to validate the test run.
- Interpret the MIC of the test isolate according to the breakpoints provided in Table 1.

Visualizations



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Caption: Workflow for **Sulopenem** Broth Microdilution Susceptibility Testing.

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